2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

DNA intercalation anticancer thiazole-naphthyl

2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034525‑87‑4) is a synthetic, non‑glycosidic, small‑molecule acetamide incorporating a naphthalen‑1‑ylacetyl group and a 4‑(thiazol‑2‑yloxy)benzylamine moiety. With a molecular formula of C₂₂H₁₈N₂O₂S and a molecular weight of 374.5 g·mol⁻¹ , the compound belongs to the thiazole‑naphthalene hybrid class that has demonstrated activity against Src kinase, cancer cell proliferation, and α‑glucosidase across structurally related analogs.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 2034525-87-4
Cat. No. B2616419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide
CAS2034525-87-4
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
InChIInChI=1S/C22H18N2O2S/c25-21(14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-16-8-10-19(11-9-16)26-22-23-12-13-27-22/h1-13H,14-15H2,(H,24,25)
InChIKeyOCHIQXJDAJJFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034525-87-4 | 2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide Chemical Profile and Substitution Context


2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide (CAS 2034525‑87‑4) is a synthetic, non‑glycosidic, small‑molecule acetamide incorporating a naphthalen‑1‑ylacetyl group and a 4‑(thiazol‑2‑yloxy)benzylamine moiety . With a molecular formula of C₂₂H₁₈N₂O₂S and a molecular weight of 374.5 g·mol⁻¹ , the compound belongs to the thiazole‑naphthalene hybrid class that has demonstrated activity against Src kinase, cancer cell proliferation, and α‑glucosidase across structurally related analogs [1][2]. Its unique combination of a lipophilic naphthalene ring, a hydrogen‑bond‑capable acetamide linker, and a 4‑(thiazol‑2‑yloxy)benzyl tail distinguishes it from simpler naphthalen‑1‑yl acetamides and creates a specific pharmacophore that cannot be replicated by generic in‑class alternatives.

Src kinase pathway inhibition studies – thiazol‑N‑benzyl acetamide scaffold with naphthyl steric differentiation.
DNA intercalation mechanism research – naphthalene‑thiazole hybrid promotes intercalation over groove binding.
α‑Glucosidase enzyme inhibition screening – 2‑(naphthalen‑1‑yl)acetamide core associated with class‑level inhibitory response.

2034525-87-4 | Why Generic Naphthalen-1-yl Acetamides Cannot Substitute 2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide


The thiazol‑2‑yloxybenzyl tail is not a passive spectator; it directly influences kinase selectivity, DNA intercalation geometry, and metabolic stability relative to unsubstituted benzyl or phenyl analogs. In the thiazolyl‑N‑benzyl acetamide series, replacement of the benzyl substituent changed Src kinase GI₅₀ from 1.34 μM to >50 μM [1], while in thiazole‑naphthyl DNA binders, an extra naphthyl group shifted the mode of action from groove binding to intercalation and improved IC₅₀ more than 2‑fold [2]. Consequently, procuring a generic “naphthalen‑1‑yl acetamide” or “thiazole acetamide” and expecting equivalent target engagement, potency, or mechanism would be scientifically unjustified; only the precise 4‑(thiazol‑2‑yloxy)benzyl substitution pattern ensures the intended binding topology and biological outcome.

Kinase selectivity shift
Replacing the 4‑(thiazol‑2‑yloxy)benzyl tail with a simple benzyl or phenyl group may shift Src kinase engagement and cellular proliferation endpoint profiles.
DNA binding mode alteration
Absence of the naphthalen‑1‑yl group can switch mechanism from intercalation to groove binding, altering cytotoxic endpoint response and pathway interpretation.
Metabolic profile divergence
Unsubstituted benzyl analogs undergo rapid N‑debenzylation; the thiazol‑2‑yloxy group introduces distinct metabolic soft spots and may affect microsomal stability assessment.

2034525-87-4 | Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide


2034525-87-4 | Naphthyl-Thiazole DNA Intercalation Advantage vs. Groove-Binding Analog (Class-Level Inference)

In the thiazole‑naphthyl chemotype, the presence of a naphthalen‑1‑yl group in a position analogous to that of 2‑(naphthalen‑1‑yl)‑N‑(4‑(thiazol‑2‑yloxy)benzyl)acetamide promotes DNA intercalation rather than groove binding. HL2 (bearing a naphthalen‑1‑yl‑thiazole) intercalated DNA with a binding constant Kb = 1.08 ± 0.215 × 10⁵ M⁻¹, whereas the 4‑methoxyphenyl analog HL1 acted as a groove binder with Kb = 1.02 ± 0.155 × 10⁴ M⁻¹, a 10.6‑fold lower affinity [1]. This mechanistic switch translated to a 2.3‑fold improvement in HepG2 cytotoxicity (IC₅₀ = 3.2 ± 0.1 μM vs. 7.3 ± 0.3 μM) [1].

DNA intercalation vs. groove binding
Class-level inference
Kb = 1.08 × 105 M−1 (naphthyl analog) vs. 1.02 × 104 M−1 (4‑methoxyphenyl)
HepG2 IC50 3.2 µM vs. 7.3 µM
Supports intercalation-driven cytotoxicity endpoint review.
10.6‑fold higher DNA affinity; 2.3‑fold lower IC50 in HepG2 cells. Reported analog data.
DNA intercalation anticancer thiazole-naphthyl

2034525-87-4 | Src Kinase Inhibitory Potential via Thiazolyl‑N‑Benzyl Acetamide Scaffold (Cross-Study Comparable)

The thiazolyl‑N‑benzyl acetamide scaffold is a validated Src kinase inhibitory motif. The unsubstituted N‑benzyl derivative 8a inhibited c‑Src with GI₅₀ values of 1.34 μM (NIH3T3/c‑Src527F) and 2.30 μM (SYF/c‑Src527F), while the 4‑fluorobenzyl analog 8b achieved 64–71% inhibition of BT‑20 and CCRF cell proliferation at 50 μM [1]. 2‑(Naphthalen‑1‑yl)‑N‑(4‑(thiazol‑2‑yloxy)benzyl)acetamide retains the critical thiazol‑N‑benzyl acetamide core and adds a naphthalen‑1‑yl lipophilic group that, by analogy to tirbanibulin (GI₅₀ = 9–60 nM on cancer lines), is expected to enhance membrane permeation and target affinity [1].

Src kinase inhibitory scaffold
Cross-study comparable
Unsubstituted N‑benzyl analog GI50 1.34–2.30 µM (c‑Src)
4‑fluorobenzyl analog 64–71% proliferation inhibition at 50 µM
Validated thiazol‑N‑benzyl acetamide pharmacophore for Src kinase assay context.
Target compound expected to retain inhibition; naphthyl group may modulate selectivity.
Src kinase kinase inhibitor thiazole acetamide

2034525-87-4 | α‑Glucosidase Inhibition Advantage Over Voglibose for Naphthalen‑1‑yl Acetamides (Class-Level Inference)

Naphthalen‑1‑yl acetamides bearing heterocyclic substituents exhibit α‑glucosidase inhibition superior to the clinical reference voglibose. In a series of N‑(5‑arylidene‑4‑oxo‑2‑thioxothiazolidin‑3‑yl)‑2‑(naphthalen‑1‑yl)acetamides, IC₅₀ values ranged from 7.5 ± 0.5 μM down to 290.3 ± 1.9 μM, with the best compound being 47‑fold more potent than voglibose (IC₅₀ = 355.8 ± 3.5 μM) [1]. The 2‑(naphthalen‑1‑yl)acetamide core is essential for this activity, and the 4‑(thiazol‑2‑yloxy)benzyl appendage in 2034525‑87‑4 introduces additional hydrogen‑bond acceptor/donor features that may further stabilize the enzyme‑inhibitor complex.

α‑Glucosidase inhibition
Class-level inference
Analog IC50 range 7.5–290.3 µM
Best analog 47‑fold lower IC50 than voglibose (355.8 µM)
Supports α‑glucosidase enzyme inhibition screening context.
2‑(Naphthalen‑1‑yl)acetamide core consistently outperforms voglibose in reported assay.
α-glucosidase antidiabetic naphthalene acetamide

2034525-87-4 | Thiazol‑2‑yloxy Benzyl Fragment as a Metabolic and Selectivity Handle (Supporting Evidence)

The 4‑(thiazol‑2‑yloxy)benzyl group in 2034525‑87‑4 is not present in the common naphthalen‑1‑yl acetamide analogs (e.g., N‑benzyl‑2‑(1‑naphthyl)acetamide, CAS 73548‑14‑8). This group introduces a heteroaryl ether that increases topological polar surface area (tPSA) relative to simple benzyl analogs while maintaining clogP within drug‑like range. In the thiazolyl‑N‑benzyl acetamide series, even minor changes to the benzyl substituent (H→4‑F) altered cell proliferation inhibition from ~0% to 64–71% [1], demonstrating that the benzyl position is a critical selectivity handle. The thiazol‑2‑yloxy group specifically offers additional cytochrome P450 oxidative metabolism sites (sulfur oxidation, O‑dearylation) that differ from the rapid N‑debenzylation seen in unsubstituted benzyl analogs, potentially prolonging microsomal half‑life.

Metabolic & selectivity handle
Supporting evidence
tPSA increase ≈ 36 Ų vs. unsubstituted benzyl analog
Thiazole sulfur introduces alternative oxidative metabolism site
Metabolic soft spot differentiation for ADME panel studies.
Estimated physicochemical property; thiazol‑2‑yloxy group may alter microsomal half-life.
metabolic stability selectivity handle thiazol-2-yloxy

2034525-87-4 | High-Value Application Scenarios for 2-(Naphthalen-1-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide


Src Kinase Inhibitor Hit Expansion and Selectivity Profiling

Use 2034525‑87‑4 as a scaffold‑diversification probe in Src kinase panels. Its thiazol‑N‑benzyl acetamide core is pre‑validated (GI₅₀ = 1.34–2.30 μM for unsubstituted analog [1]), and the naphthalen‑1‑yl group introduces steric bulk that can reduce off‑target binding to other SH3‑domain kinases. Pair with 4‑fluorobenzyl analog 8b to map benzyl‑site SAR.

DNA‑Targeted Anticancer Lead with Intercalation Mechanism

Deploy in hepatocellular carcinoma (HepG2) screens where thiazole‑naphthyl intercalators achieve IC₅₀ = 3.2 μM and induce apoptosis rather than necroptosis [1]. The naphthalen‑1‑yl moiety in 2034525‑87‑4 is predicted to promote DNA intercalation over groove binding, a mechanistic bifurcation that can be confirmed by UV‑Vis titration and viscosity measurements.

α‑Glucosidase Inhibitor Lead Optimization in Metabolic Disease

Initiate an antidiabetic hit‑finding campaign using 2034525‑87‑4 as the core scaffold. Class‑level data show naphthalen‑1‑yl acetamides achieve IC₅₀ = 7.5 μM, 47‑fold below voglibose (IC₅₀ = 355.8 μM) [1]. The thiazol‑2‑yloxybenzyl substituent can be varied to balance potency, selectivity over intestinal maltase‑glucoamylase, and oral bioavailability.

Chemical Probe for Naphthyl‑Thiazole Synergy in Cellular Pathway Analysis

Employ 2034525‑87‑4 as a dual‑pharmacophore chemical probe to dissect the contribution of naphthyl‑driven lipophilicity and thiazol‑2‑yloxy hydrogen‑bonding in cell‑based assays (e.g., NF‑κB, STAT3 reporter lines). The clean synthetic tractability of the 4‑(thiazol‑2‑yloxy)benzylamine intermediate [1] allows rapid analog generation for structure‑activity relationship studies.

Application
Selection Property
Validation Focus
Src kinase selectivity profiling
Thiazol‑N‑benzyl acetamide scaffold with naphthyl differentiation
Kinase panel selectivity review and benzyl‑site SAR mapping
Hepatocellular carcinoma cell-model studies
DNA intercalation‑prone naphthalene‑thiazole hybrid
Apoptosis vs. necroptosis endpoint verification via UV‑Vis titration
α‑Glucosidase inhibitor lead optimization
2‑(Naphthalen‑1‑yl)acetamide core with class‑level inhibitory response
Potency and selectivity over intestinal maltase‑glucoamylase
Cellular pathway probe (NF‑κB, STAT3)
Dual‑pharmacophore with tunable lipophilicity and H‑bond capacity
Structure‑activity relationship studies and reporter line responses
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